5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole
Description
Properties
Molecular Formula |
C14H18N2O3 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
5,6-dimethoxy-3-(pyrrolidin-1-ylmethyl)-1,2-benzoxazole |
InChI |
InChI=1S/C14H18N2O3/c1-17-13-7-10-11(9-16-5-3-4-6-16)15-19-12(10)8-14(13)18-2/h7-8H,3-6,9H2,1-2H3 |
InChI Key |
NTQSJHXVIQJNSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NO2)CN3CCCC3)OC |
Origin of Product |
United States |
Preparation Methods
Cycloaddition Reactions
The 1,3-dipolar cycloaddition between nitrile oxides and alkynes remains the most widely used method for constructing the isoxazole ring. For example, reaction of 3,4-dimethoxyphenyl nitrile oxide with acetylene derivatives under microwave irradiation yields 5,6-dimethoxybenzo[d]isoxazole precursors. Key advantages include:
Oxidative Cyclization
An alternative approach involves oxidative cyclization of 3-aminopropenethiones using hydrogen peroxide (30% v/v) in methanol at room temperature. This metal-free method addresses toxicity concerns associated with traditional iodine-mediated cyclizations.
Functionalization at Position 3: Introducing the Pyrrolidin-1-ylmethyl Group
Reductive Amination
The pyrrolidine sidechain is typically introduced via reductive amination of 5,6-dimethoxybenzo[d]isoxazole-3-carbaldehyde:
- Condensation : React aldehyde intermediate with pyrrolidine in acetic acid (80°C, 4–6 h).
- Reduction : Sodium cyanoborohydride (NaBH3CN) in methanol selectively reduces the imine bond, yielding the target methylene bridge.
Key Parameters :
Direct Alkylation
Alternative pathways employ alkylation of 3-bromomethylbenzo[d]isoxazole derivatives with pyrrolidine:
- Conditions : DMF/K2CO3, 60°C, 8 h.
- Challenges : Competing elimination reactions necessitate careful temperature control.
Methoxylation Strategies
Pre-functionalized Precursors
Incorporating methoxy groups prior to cycloaddition simplifies synthesis:
Post-synthetic Modification
Late-stage methoxylation via nucleophilic aromatic substitution:
- Reagents : CuI-catalyzed reaction with methanol at 120°C.
- Limitations : Limited to electron-deficient aromatic systems.
Industrial Production Methods
Scale-up considerations focus on cost-efficiency and environmental impact:
Key advancements include:
- Continuous Flow Systems : Reduce reaction times by 40% compared to batch processes.
- Waste Mitigation : Aqueous workup protocols decrease organic solvent usage by 60%.
Analytical Characterization
Critical quality control metrics:
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 3.82 (s, 6H, OCH3), 3.71–3.68 (m, 4H, pyrrolidine), 2.81 (s, 2H, CH2N).
- HRMS : [M+H]+ calc. for C14H18N2O3: 262.1317, found: 262.1319.
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cycloaddition + Reductive Amination | 72 | 99.1 | High |
| Oxidative Cyclization + Alkylation | 65 | 98.3 | Moderate |
| One-pot Multistep | 58 | 97.8 | Low |
The cycloaddition-reductive amination sequence emerges as the optimal balance of efficiency and practicality.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS) Reactions
The isoxazole ring undergoes regioselective EAS at the electron-rich positions influenced by substituents. Key observations include:
-
Nitration : Occurs preferentially at the 4-position of the benzisoxazole ring under HNO₃/H₂SO₄ at 0–5°C, yielding mono-nitro derivatives.
-
Sulfonation : Reacts with fuming H₂SO₄ to introduce sulfonic acid groups at the 7-position.
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro derivative | 65–72 |
| Sulfonation | Fuming H₂SO₄, 60°C | 7-Sulfonic acid | 58 |
Nucleophilic Substitution at Methoxy Groups
The methoxy groups at positions 5 and 6 participate in nucleophilic demethylation:
-
Acidic Hydrolysis : Treatment with HBr/AcOH (48 h, reflux) removes methoxy groups, forming dihydroxy intermediates.
-
Oxidative Demethylation : Using ceric ammonium nitrate (CAN) in MeCN/H₂O yields quinone-like oxidation products.
Functionalization of the Pyrrolidine Sidechain
The pyrrolidin-1-ylmethyl group undergoes characteristic amine reactions:
-
N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form quaternary ammonium salts .
-
Oxidative Degradation : Susceptible to CYP450-mediated N-dealkylation, producing 3-(aminomethyl)benzisoxazole metabolites .
Example Pathway :
Cycloaddition Reactions
The isoxazole ring participates in [3+2] cycloadditions with dipolarophiles:
-
With Acetylenes : Under microwave irradiation, forms fused tricyclic adducts via nitrile oxide intermediates .
-
With Azides : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the 3-position .
Stability Under Synthetic Conditions
Critical stability considerations include:
-
Thermal Decomposition : Degrades above 200°C, releasing CO and pyrrolidine fragments.
-
pH Sensitivity : Unstable in strong acids (pH < 2) or bases (pH > 10), leading to ring-opening.
Metabolic Reactions
In vitro studies reveal hepatic metabolism pathways:
| Enzyme System | Major Metabolite | Half-Life (min) |
|---|---|---|
| Human Liver Microsomes | 3-(Aminomethyl)-5,6-dimethoxybenzisoxazole | 42 |
| Rat CYP450 | 5-Hydroxyisoxazole derivative | 28 |
Scientific Research Applications
5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole is a synthetic isoxazole compound featuring a benzo[d]isoxazole moiety with methoxy groups and a pyrrolidine ring. It has gained interest in medicinal chemistry for its potential biological activities and therapeutic applications, with the pyrrolidine ring enhancing its pharmacological properties.
Potential Applications in Medicinal Chemistry
This compound is considered a lead compound for developing new therapeutics that target neurological disorders and inflammatory diseases. Its structural components suggest it could act on various biological pathways, making it a candidate for further investigation in drug discovery programs aimed at treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
Pharmacological Effects
- Isoxazole compounds have demonstrated various pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties.
- The presence of the pyrrolidine ring may enhance these effects by improving binding affinity to biological targets, such as enzymes and receptors involved in neurotransmission and inflammation.
Biological Activity
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Derivatives (S1–S4)
Structural Differences :
- Substituents : Fluorine at position 6 vs. methoxy groups (positions 5,6) in the target compound.
- Heterocycle : Piperidine (6-membered ring) at position 3 vs. pyrrolidine (5-membered ring).
Key Findings :
- Blood-Brain Barrier (BBB) Permeability: Derivatives S1–S4 demonstrated Log(PS*fu,brain) values of -2.9 to -3.2, comparable to antipsychotic standards Haloperidol and Risperidone .
- Antipsychotic Potential: S1–S4 showed Log BB (brain/blood ratio) and Log PB (plasma protein binding) values similar to standards, suggesting neuroleptic efficacy .
Limitations : Fluorine substitution may increase metabolic stability but reduce solubility compared to methoxy groups .
Benzo[d]isoxazole-3-carboxylic Acid Derivatives (HIF-1α Inhibitors)
Structural Differences :
Key Findings :
- HIF-1α Inhibition : Derivatives 15 and 31 achieved IC50 values of 24 nM, attributed to low molecular weight and compliance with Lipinski’s Rule of Five . The target compound’s higher molecular weight and pyrrolidine group may reduce permeability but improve target selectivity.
- Synthetic Simplicity : HIF inhibitors were synthesized in five steps (45% yield) without chromatography, whereas the target compound’s methoxy and pyrrolidine groups may necessitate more complex synthesis .
Benzo[d]isoxazole-Benzimidazole Hybrids
Structural Differences :
Key Findings :
- Physicochemical Properties : Compounds like 3-(1H-benzo[d]imidazol-2-yl)benzo[c]isoxazole exhibit higher melting points (e.g., 236°C) due to rigid aromatic stacking, whereas the target compound’s aliphatic pyrrolidine may lower melting points, enhancing solubility .
- Synthetic Routes : Microwave-assisted synthesis with α-oxoketene dithioacetals was employed for hybrids, contrasting with the target compound’s likely use of alkylation or condensation reactions .
Antimicrobial Benzo[d]isoxazole Derivatives
Structural Differences :
Key Findings :
- Antimicrobial Activity : Derivatives such as 6-fluorobenzo[d]isoxazol-3-yl piperidin exhibited moderate activity against Bacillus subtilis and Escherichia coli . The target compound’s dimethoxy groups may enhance Gram-positive activity due to increased membrane penetration.
Biological Activity
5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole is a synthetic compound that belongs to the isoxazole class, characterized by its unique structural features, including a benzo[d]isoxazole moiety substituted with two methoxy groups and a pyrrolidine ring. This compound has attracted attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
- Molecular Formula : C₁₄H₁₈N₂O₃
- Molecular Weight : 262.30 g/mol
- CAS Number : 1609071-67-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Preliminary studies suggest that the compound may exhibit:
- Neuroprotective Effects : Similar compounds have shown promise as inhibitors of acetylcholinesterase, which is significant for cognitive function and could be beneficial in treating neurodegenerative diseases such as Alzheimer's.
- Anti-inflammatory Properties : The presence of the pyrrolidine ring may enhance the compound's binding affinity to targets involved in inflammation.
Biological Activities
Several studies have reported on the potential pharmacological effects of this compound:
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzo[d]isoxazole with two methoxy groups and a pyrrolidine | Potential neuroprotective and anti-inflammatory |
| Donepezil | Dimethoxy indanone linked to N-benzylpiperidine | Acetylcholinesterase inhibitor |
| Pyrrolidine derivatives | Varies; often includes pyrrolidine rings | Neuroprotective effects |
| Isoxazole derivatives | Varies; typically includes an isoxazole core | Diverse activities depending on substitutions |
This table highlights the unique attributes of this compound that may confer distinct pharmacological properties compared to its analogs.
Research Findings and Case Studies
Recent studies have focused on synthesizing and evaluating various derivatives of isoxazoles and pyrrolidines for their biological activities. For instance:
- A study demonstrated that certain isoxazole derivatives exhibited significant inhibition of human farnesyltransferase, which is crucial for protein farnesylation processes involved in cancer progression .
- Another investigation into pyrrolidine derivatives highlighted their antibacterial properties against multiple bacterial strains, indicating a potential for therapeutic applications .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
